(2S,3R)-2,3-dimethylpentanal is a chiral aldehyde characterized by its molecular formula and a molecular weight of 114.19 g/mol. This compound features a pentanal backbone with two methyl groups located at the second and third carbon positions, contributing to its unique stereochemistry. The compound exists as a colorless liquid at room temperature and is known for its distinctive odor, which is often described as fruity or sweet. Its structure can be represented using various notations, including the InChI Key BOHKXQAJUVXBDQ-RNFRBKRXSA-N and SMILES notation CCC(C)C(C)C=O.
These reactions make (2S,3R)-2,3-dimethylpentanal a valuable intermediate in organic synthesis.
Several methods exist for synthesizing (2S,3R)-2,3-dimethylpentanal:
Industrial production typically favors large-scale Grignard reactions due to their efficiency and high yield.
(2S,3R)-2,3-dimethylpentanal has several applications:
(2S,3R)-2,3-dimethylpentanal shares structural similarities with several other compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,3-Dimethylbutanal | Shorter carbon chain (5 carbons total) | Less sterically hindered than pentanal |
2,3-Dimethylhexanal | Longer carbon chain (7 carbons total) | Increased hydrophobicity due to longer chain |
2,3-Dimethylpentane | Hydrocarbon without aldehyde group | Lacks reactivity associated with carbonyl group |
The presence of the aldehyde functional group in (2S,3R)-2,3-dimethylpentanal imparts unique reactivity compared to its hydrocarbon analogs. Its specific stereochemical configuration allows for distinctive reactivity patterns that are beneficial in organic synthesis and potential biological applications .